1-[(tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also contains a carboxyethyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of azetidine-3-carboxylic acid, which is then protected with a tert-butoxycarbonyl groupThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids.
Medicine: It serves as a building block in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The carboxyethyl group can also engage in ionic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid: This compound has a prop-2-en-1-yl group instead of a carboxyethyl group, leading to different reactivity and applications.
3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid: This derivative lacks the carboxyethyl group, making it less versatile in certain synthetic applications.
The unique combination of the Boc-protected amine and carboxyethyl group in this compound provides distinct advantages in terms of reactivity and functionality, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2731014-34-7 |
---|---|
Molecular Formula |
C12H20N2O6 |
Molecular Weight |
288.3 |
Purity |
95 |
Origin of Product |
United States |
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